Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate

Description

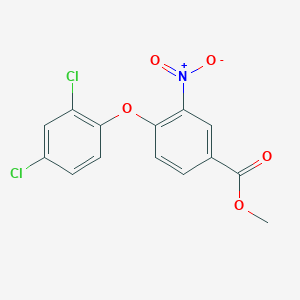

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate is a nitrobenzoate ester derivative functionalized with a 2,4-dichlorophenoxy group at the 4-position and a nitro group at the 3-position of the benzene ring. This compound belongs to the class of phenoxy herbicides, which are widely used in agriculture for their auxin-like activity to control broadleaf weeds . Its structure combines the lipophilic 2,4-dichlorophenoxy moiety with the electron-withdrawing nitro group, influencing both its reactivity and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO5/c1-21-14(18)8-2-4-13(11(6-8)17(19)20)22-12-5-3-9(15)7-10(12)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZNWAKSAADWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate typically involves the esterification of 4-(2,4-dichlorophenoxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Starting Materials: 4-(2,4-dichlorophenoxy)-3-nitrobenzoic acid and methanol.

Catalyst: Concentrated sulfuric acid.

Reaction Conditions: Reflux for several hours until the reaction is complete.

Purification: The product is purified by recrystallization from an appropriate solvent such as ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance efficiency and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the use of automated systems for precise control of reaction parameters and the implementation of efficient purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: 4-(2,4-dichlorophenoxy)-3-aminobenzoate.

Hydrolysis: 4-(2,4-dichlorophenoxy)-3-nitrobenzoic acid.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate, also known as bifenox, is primarily used as an herbicide . The following details its applications in agriculture and related research.

Herbicide Applications

General Use: Bifenox is utilized for controlling harmful plants in agricultural settings . The suggested application range is generally from 0.001 to 10.0 kg per hectare of active substance .

Specific Applications: Bifenox is applied as an herbicide for various food and non-food crops :

- Food Crops: Corn, rice, sorghum, soybeans, and small grains such as oats, barley, and wheat .

- Non-Food Crops: Forest nursery seedbeds .

Regulation of Application Rates

Due to a lack of comprehensive data for a complete hazard assessment, regulatory agencies limit application rates to current levels. This measure is considered interim and subject to reassessment upon the availability of additional required data .

Formulations and Composition

Herbicidal compositions containing 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-isoxazolidin-3-one may include one or more additional agrochemically active substances, such as herbicides, insecticides, acaricides, nematicides, fungicides, safeners, fertilizers, and/or growth regulators .

Acute Toxicity

The Environmental Protection Agency (EPA) stipulates acceptable acute toxicity limits for bifenox end-use products across several categories :

- Acute oral toxicity

- Acute dermal toxicity

- Acute inhalation toxicity

- Primary eye irritation

- Primary dermal irritation

Research on related compounds

- The oxidation of p-nitrotoluene by insect species results in the formation of jj-nitrobenzoic acid .

- Low-level biological dosimetry has been conducted on heterocyclic amine carcinogens isolated from cooked food .

- Research has been done on DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes .

Mechanism of Action

The herbicidal activity of Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, it disrupts normal growth processes by causing uncontrolled cell division and elongation, leading to the death of the plant. The compound targets specific pathways involved in cell growth and differentiation, making it effective against broadleaf weeds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate

- Structural Difference : The nitro group is at the 2-position instead of the 3-position.

- However, this positional change may alter photostability and metabolic degradation pathways .

Methyl 2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoate

- Structural Difference: A phenoxypropanoate backbone replaces the nitrobenzoate core.

- Impact : The absence of the nitro group reduces electrophilicity, likely decreasing herbicidal potency but improving environmental biodegradability .

Ethyl 4-Chloro-3-nitrobenzoate

- Structural Difference: Ethyl ester instead of methyl, and a chloro substituent replaces the dichlorophenoxy group.

- The lack of the phenoxy moiety eliminates auxin-like activity, limiting its herbicidal use .

Functional Group Modifications

Methyl 4-(2-Methoxy-2-oxoethyl)-3-nitrobenzoate

- Structural Difference: A methoxy-oxoethyl group substitutes the dichlorophenoxy group.

- Impact: The ketone functionality introduces hydrogen-bonding capacity, which may improve solubility in polar solvents like DMSO (as noted in its solubility profile). This compound is primarily used in pharmaceutical research rather than agriculture .

Methyl 4-Amino-3-nitrobenzoate

- Structural Difference: An amino group replaces the dichlorophenoxy substituent.

- Impact: The amino group increases basicity and alters electronic properties, making it more reactive in nucleophilic substitution reactions. This derivative serves as a precursor in drug synthesis rather than a herbicide .

Salts and Commercial Formulations

Sodium 4-(2,4-Dichlorophenoxy)butyrate

- Structural Difference: Sodium salt of a butyric acid derivative with the same phenoxy substituent.

- Impact : The ionic form enhances water solubility, facilitating foliar application in agricultural settings. However, the absence of the nitro group reduces oxidative stress induction in target weeds compared to the nitrobenzoate analog .

Physical Properties

Environmental and Regulatory Considerations

- Degradation: The nitro group slows microbial degradation, leading to longer soil half-lives compared to phenoxyacetic acids like 2,4-D .

Biological Activity

Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate, commonly known as Bifenox, is an organic compound classified as a phenoxy herbicide. Its biological activity has been the subject of various studies, focusing on its herbicidal properties, effects on plant physiology, and potential pharmacological applications.

Bifenox is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. The compound's mechanism of action primarily involves interference with plant growth hormones, leading to uncontrolled growth and eventual death of target plants. This is achieved through the disruption of normal biochemical pathways associated with auxin regulation in plants.

Herbicidal Properties

Bifenox is effective against a variety of broad-leaved weeds and some grasses. It is primarily used in agricultural settings for weed control in crops such as cereals, soybeans, and sunflowers. The efficacy of Bifenox can be influenced by environmental factors such as soil pH and moisture levels, which affect its solubility and bioavailability .

Pharmacological Potential

Research into the pharmacological properties of Bifenox has indicated potential anti-inflammatory and antimicrobial activities. Studies have shown that compounds similar to Bifenox can exhibit low mammalian toxicity while being moderately toxic to aquatic organisms . This profile suggests that Bifenox could be explored for therapeutic applications beyond its use as a herbicide.

Ecotoxicology Studies

Ecotoxicological assessments have demonstrated that Bifenox has low toxicity for mammals but poses risks to aquatic life. For example, it was found to be moderately toxic to fish and earthworms . The compound's degradation in soil has been characterized as non-persistent, indicating that it does not accumulate significantly in the environment .

In Vitro Studies

Data Tables

The following table summarizes key findings related to the biological activity of Bifenox:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C14H9Cl2NO5 |

| Herbicidal Activity | Effective against broad-leaved weeds and some grasses |

| Toxicity to Mammals | Low |

| Toxicity to Aquatic Life | Moderate |

| Environmental Persistence | Non-persistent |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 4-(2,4-dichlorophenoxy)-3-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 4-hydroxy-3-nitrobenzoic acid. React with methyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl ester.

- Step 2 : Introduce the 2,4-dichlorophenoxy group via nucleophilic aromatic substitution. Use 2,4-dichlorophenol and a coupling agent like potassium tert-butoxide in anhydrous DMSO at 80–100°C for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of 2,4-dichlorophenol) and solvent polarity to improve yield.

Q. How can spectroscopic techniques (NMR, UV-Vis, MS) be utilized to characterize this compound?

- NMR :

- ¹H NMR : Look for the methyl ester singlet at ~3.9 ppm, aromatic protons (split due to nitro and dichlorophenoxy groups), and coupling patterns for substituent positions .

- ¹³C NMR : Identify carbonyl (C=O) at ~165 ppm and nitro group effects on aromatic carbons .

Q. What solvent systems are suitable for recrystallization, and how does solubility vary with polarity?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethyl acetate.

- Recrystallization : Use a mixed solvent system (e.g., ethanol:water 7:3) at 50–60°C. Slow cooling enhances crystal purity. Confirm via melting point analysis (expected range: 120–125°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and dichlorophenoxy groups influence reactivity in cross-coupling reactions?

- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), deactivating the benzene ring and directing electrophilic substitution to specific positions.

- Steric Effects : The 2,4-dichlorophenoxy group introduces steric hindrance, limiting accessibility for nucleophilic attack.

- Methodology : Perform DFT calculations to map electron density distribution. Validate experimentally via Suzuki-Miyaura coupling trials with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar nitroaromatic compounds?

- Approach :

- Compare bioassay conditions (e.g., concentration, cell lines) for analogs like 4-chloro-3-nitrobenzoates .

- Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., replacing Cl with F) .

- Use molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450) .

Q. How can metabolic pathways and degradation products be identified under environmental conditions?

- Experimental Design :

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; analyze via LC-MS/MS for hydroxylated or dechlorinated byproducts .

- Biotic Degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor via GC-MS for intermediates like 3-nitrobenzoic acid .

Q. What computational methods predict the compound’s potential as a herbicide or pharmaceutical precursor?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.